molecular formula C12H10N2O6 B11847439 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid

Katalognummer: B11847439
Molekulargewicht: 278.22 g/mol
InChI-Schlüssel: STIDGXKGGFIEQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is a compound belonging to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticonvulsant properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-amino phenyl)morpholine-3-one . The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.

    Condensation: It can form condensation products with various aldehydes and ketones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Reduction: Conversion to 2-((3-amino-2-oxo-2H-chromen-4-yl)amino)propanoic acid.

    Substitution: Formation of various substituted coumarin derivatives.

    Condensation: Formation of Schiff bases or other condensation products.

Wissenschaftliche Forschungsanwendungen

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is not fully understood. it is believed to interact with γ-aminobutyric acid (GABA) ionotropic receptors, which play a crucial role in its anticonvulsant activity . The nitro group may also contribute to its antimicrobial properties by generating reactive nitrogen species that can damage microbial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is unique due to its specific structural features, such as the nitro group and the propanoic acid moiety, which contribute to its distinct biological activities. Its ability to interact with GABA receptors and its potential antimicrobial properties set it apart from other coumarin derivatives .

Eigenschaften

Molekularformel

C12H10N2O6

Molekulargewicht

278.22 g/mol

IUPAC-Name

2-[(3-nitro-2-oxochromen-4-yl)amino]propanoic acid

InChI

InChI=1S/C12H10N2O6/c1-6(11(15)16)13-9-7-4-2-3-5-8(7)20-12(17)10(9)14(18)19/h2-6,13H,1H3,(H,15,16)

InChI-Schlüssel

STIDGXKGGFIEQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.